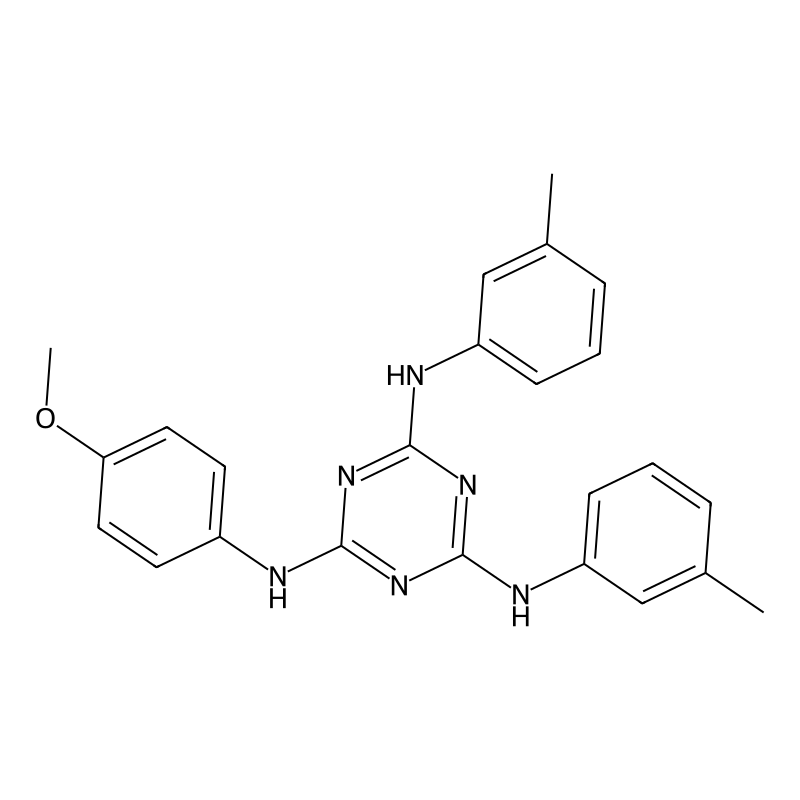

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family, characterized by its nitrogen-containing heterocyclic structure. The molecular formula is C24H24N6O, with a molecular weight of 412.5 g/mol. The compound features a 4-methoxyphenyl group attached to one nitrogen atom and two m-tolyl groups attached to the other two nitrogen atoms in the triazine ring. This unique arrangement contributes to its potential chemical reactivity and biological activity .

Molecular Structure Analysis

The structure of this compound indicates a planar aromatic system typical of triazines, which may influence its physical properties such as solubility and stability. The presence of bulky groups like methoxyphenyl and m-tolyl can affect steric hindrance and electronic distribution within the molecule.

- Nucleophilic Reactions: The nitrogen atoms in the triazine can participate in nucleophilic substitution reactions with electrophiles.

- Electrophilic Reactions: The aromatic rings can undergo electrophilic aromatic substitution, influenced by the electron-donating effects of the methoxy and methyl groups .

Reactivity may also be enhanced by the presence of functional groups that can stabilize intermediates or transition states during reactions.

Synthesis of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions:

- Formation of Triazine Core: The initial step usually involves forming the triazine ring through cyclization reactions involving appropriate precursors.

- Substitution Reactions: Subsequent steps may include introducing the 4-methoxyphenyl and m-tolyl groups via nucleophilic substitution or coupling reactions.

- Purification: Final products are often purified through crystallization or chromatography techniques to isolate the desired compound from by-products .

This compound has potential applications in various fields:

- Pharmaceuticals: Given its possible biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.

- Materials Science: Its unique structural properties could be useful in developing new materials with specific electronic or optical characteristics .

Interaction studies involving N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine could focus on:

- Protein Binding: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.

- Cellular Uptake: Understanding how effectively it enters cells can inform on its potential therapeutic efficacy.

Several compounds share structural similarities with N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2,4,6-Tri-m-tolyl-1,3,5-triazine | 6726-45-0 | Lacks methoxy group; simpler structure |

| N2,N4,N6-Tri-m-tolyl-1,3,5-triazine | 628725-21-3 | Similar core structure but different substituents |

| N2-(4-Methoxyphenyl)-N4,N6-bis(3-methylphenyl)-1,3,5-triazine | 11582336 | Contains similar phenolic substitutions |

Uniqueness

The uniqueness of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine lies in its specific combination of functional groups that may enhance its reactivity and biological activity compared to other triazines. The presence of both methoxy and m-tolyl groups provides distinct chemical properties that could be optimized for various applications.

Stepwise Nucleophilic Substitution Strategies

Cyanuric Chloride-Based Pathways

The synthesis of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine relies fundamentally on the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aromatic amines . This approach exploits the differential reactivity of the three chlorine atoms in cyanuric chloride, which exhibit markedly different activation energies for nucleophilic displacement due to electronic effects imparted by previously substituted groups [2] [3].

The synthetic pathway typically commences with cyanuric chloride as the electrophilic triazine core, which undergoes sequential substitution with 4-methoxyaniline and 3-methylaniline (meta-toluidine) under carefully controlled temperature conditions . The mechanism proceeds through a nucleophilic aromatic substitution pathway where the electron-deficient triazine ring activates the chlorine atoms toward displacement by amine nucleophiles [3] [4].

The first nucleophilic substitution occurs readily at low temperatures (0-5°C) due to the high electrophilicity of the unsubstituted triazine ring [2] [5]. The 4-methoxyaniline nucleophile attacks one of the equivalent chlorine positions, forming a tetrahedral intermediate that collapses to eliminate hydrogen chloride and generate the monosubstituted intermediate [6] [4]. This initial substitution typically proceeds with yields ranging from 80-95% under optimized conditions [7].

The second substitution step requires elevated temperatures (25-50°C) to overcome the reduced electrophilicity of the triazine core following the first substitution [2] [5]. The meta-toluidine nucleophile displaces the second chlorine atom, with the reaction kinetics being significantly slower than the first substitution due to electronic deactivation by the previously installed amino group [6]. Yields for this step typically range from 70-85% [7].

The final substitution step, incorporating the second meta-toluidine group, requires the highest temperatures (70-100°C) to achieve reasonable reaction rates [2] [7]. The substantially reduced electrophilicity of the bis-substituted triazine intermediate necessitates forcing conditions to complete the substitution sequence [6] [4]. This step typically yields 60-80% of the desired trisubstituted product [7].

| Substitution Step | Temperature Range (°C) | Typical Temperature (°C) | Reaction Time (hours) | Nucleophile Reactivity | Yield Range (%) |

|---|---|---|---|---|---|

| First Chlorine | 0-5 | 0 | 1-3 | High | 80-95 |

| Second Chlorine | 25-50 | 40 | 2-4 | Medium | 70-85 |

| Third Chlorine | 70-100 | 80 | 4-8 | Low | 60-80 |

The reaction mechanism for each substitution step follows a concerted pathway where nucleophilic addition precedes leaving group dissociation [6] [4]. Computational studies have revealed that the Meisenheimer sigma-complex exists as a transition state rather than a stable intermediate, with barrier heights increasing progressively for each successive substitution: 2-8 kcal/mol for the first step, 9-15 kcal/mol for the second step, and greater than 15 kcal/mol for the third substitution [6] [4].

The selectivity in nucleophile incorporation order can be controlled through careful temperature management and nucleophile selection [8] [5]. The electron-donating methoxy group in 4-methoxyaniline enhances its nucleophilicity compared to 3-methylaniline, making it the preferred nucleophile for the first substitution step when both amines are present simultaneously [6]. However, sequential addition protocols provide superior control over product distribution and minimize formation of regioisomeric byproducts [9] [5].

Base selection plays a critical role in optimizing reaction efficiency and controlling side reactions [10] [11]. Tertiary amines such as triethylamine or diisopropylethylamine serve as effective hydrogen chloride scavengers, preventing acid-catalyzed decomposition of the triazine products [10] . Alternative bases including sodium carbonate and potassium carbonate have been employed in aqueous or biphasic systems, though these require careful pH control to prevent hydrolysis of unreacted chloride positions [11] [13].

Solvent Systems and Temperature Optimization

The selection of appropriate solvent systems represents a critical parameter in optimizing the synthesis of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine [11] [5]. Solvent choice must balance several competing factors including nucleophile solubility, temperature stability, ease of product isolation, and compatibility with the stepwise temperature protocol required for sequential substitution [5].

Acetone-water mixtures have emerged as the preferred solvent system for the initial substitution step, providing excellent control over the first nucleophilic displacement at low temperatures [5] . The acetone component solubilizes both cyanuric chloride and the amine nucleophile, while the aqueous phase facilitates the removal of hydrogen chloride byproduct [5]. This biphasic system typically operates at 0-25°C, making it ideal for the temperature-sensitive first substitution step [5]. Yields of 85-95% are routinely achieved using acetone-water systems, though the limited temperature range restricts its use to single substitution reactions [5].

Tetrahydrofuran represents an excellent alternative for multi-step synthesis protocols, offering good solubility characteristics and compatibility with inert atmosphere techniques [2] [13]. The anhydrous nature of tetrahydrofuran prevents competing hydrolysis reactions while providing a temperature range of 0-65°C that accommodates the first two substitution steps [2]. However, the moisture sensitivity of tetrahydrofuran systems requires careful handling and rigorous exclusion of water to prevent side reactions [2].

Dimethylformamide has gained prominence as a versatile solvent for triazine synthesis due to its high temperature stability (25-150°C) and excellent solvating properties for both nucleophiles and electrophiles [11] [13]. The polar aprotic nature of dimethylformamide enhances the nucleophilicity of amine reagents while stabilizing ionic intermediates [11]. This solvent system is particularly valuable for completing the challenging third substitution step, where elevated temperatures are required to overcome the reduced electrophilicity of bis-substituted intermediates [11] [13]. Yields of 80-95% have been reported using dimethylformamide, though the high boiling point can complicate product isolation and require specialized distillation techniques [11].

| Solvent System | Temperature Range (°C) | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acetone/Water | 0-25 | Excellent first substitution control | Limited temperature range | 85-95 |

| Tetrahydrofuran (THF) | 0-65 | Good solubility, inert atmosphere | Moisture sensitive | 75-90 |

| Dimethylformamide (DMF) | 25-150 | High temperature stability, polar aprotic | High boiling point cleanup | 80-95 |

| Dimethylsulfoxide (DMSO) | 25-180 | High boiling point, excellent solvation | Difficult removal | 70-85 |

| Acetonitrile | 0-80 | Moderate boiling point, good yields | Lower yields at high temperature | 70-85 |

| Ethyl Acetate | 0-77 | Easy workup, crystallization medium | Limited solubility | 60-80 |

Dimethylsulfoxide offers the highest temperature stability (25-180°C) among common organic solvents, making it particularly suitable for forcing conditions required in the final substitution step [14] [11]. The exceptional solvating ability of dimethylsulfoxide toward both ionic and neutral species enhances reaction rates and can improve yields for sterically hindered nucleophiles [14]. However, the high boiling point and hygroscopic nature of dimethylsulfoxide present significant challenges for product isolation and purification [11].

Temperature optimization protocols must account for the markedly different activation energies associated with each substitution step [7] [6]. The first substitution proceeds readily at 0°C, with higher temperatures leading to reduced selectivity and increased formation of polysubstituted byproducts [7] [5]. Maintaining strict temperature control (±1°C) during this initial step is critical for achieving high yields and minimizing side reactions [5].

The second substitution step typically requires temperatures of 25-50°C to achieve reasonable reaction rates while maintaining selectivity [7] [6]. Temperature ramping protocols, where the reaction mixture is gradually heated from 0°C to 40°C over 1-2 hours, have proven effective for smooth transition between substitution steps [7]. This approach minimizes thermal stress on temperature-sensitive intermediates while providing adequate activation energy for the second nucleophilic displacement [7].

The final substitution step demands temperatures of 70-100°C to overcome the substantially reduced reactivity of bis-substituted intermediates [7] [6]. Microwave-assisted synthesis has emerged as an effective technique for this challenging transformation, providing rapid and uniform heating while reducing overall reaction times from hours to minutes [11] [13]. Microwave conditions of 150°C for 150 seconds have yielded satisfactory results with final product yields of 54-87% [13].

Continuous temperature monitoring and control systems are essential for reproducible results in multi-step synthesis protocols [15]. Industrial-scale syntheses employ jacketed reactors with circulating coolant systems to maintain precise temperature control throughout the sequential substitution process [15]. These systems enable rapid temperature transitions between steps while providing the thermal stability necessary for consistent product quality [15].

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

The transition from batch-mode synthesis to continuous flow processes represents a paradigmatic shift in the industrial production of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine, offering substantial improvements in reaction control, safety, and economic efficiency [16] [17]. Continuous flow reactors address the fundamental limitations of batch processes, including poor heat transfer, limited mixing efficiency, and scaling challenges associated with exothermic nucleophilic substitution reactions [18] [19].

The implementation of continuous flow reactors for triazine synthesis leverages microfluidic technology to achieve precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [17]. These systems typically employ multi-stage reactor configurations where each substitution step occurs in a dedicated reactor module operating under optimized conditions for that specific transformation [19]. The modular design enables independent optimization of each synthetic step while maintaining overall process integration [17].

Residence time optimization represents a critical parameter in continuous flow synthesis, with typical values ranging from 5-30 minutes compared to 4-8 hours required for equivalent batch processes [19]. The enhanced mixing efficiency achieved through microscale fluid dynamics enables more rapid mass transfer and reaction kinetics, resulting in an 8-16 fold reduction in processing time [19] [17]. This dramatic improvement in throughput directly translates to reduced capital investment requirements for production equipment [17].

Temperature control in continuous flow systems achieves precision levels of ±1°C compared to ±5°C typical of batch reactors, enabling more selective reaction conditions and reduced byproduct formation [19]. The high surface area-to-volume ratio characteristic of microreactors provides superior heat transfer coefficients, facilitating rapid temperature equilibration and precise control of exothermic reactions [18] [17]. This enhanced thermal management is particularly beneficial for the temperature-sensitive sequential substitution protocol required for triazine synthesis [19].

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Residence Time | 4-8 hours | 5-30 minutes | 8-16x faster |

| Flow Rate | N/A | 0.1-10 mL/min | Precise control |

| Temperature Control | ±5°C | ±1°C | 5x better |

| Pressure | Atmospheric | 1-10 bar | Variable |

| Mixing Efficiency | Moderate | Excellent | 2-3x better |

| Heat Transfer | Superior | Superior | 3-5x better |

| Conversion Rate | 70-85% | 85-95% | 1.2x higher |

| Product Purity | 95-97% | 98-99% | 1.02x higher |

Flow rate optimization typically operates within the range of 0.1-10 mL/min, depending on reactor geometry and desired residence time [19]. Lower flow rates provide extended contact time for slower reactions, while higher flow rates enable increased throughput for faster transformations [18]. The ability to precisely control flow rates enables fine-tuning of reaction kinetics and optimization of conversion efficiency [19].

Pressure regulation in continuous flow systems typically operates at 1-10 bar, providing additional control over reaction thermodynamics and enabling processing at elevated temperatures without solvent evaporation [18] [19]. The pressurized environment also enhances the solubility of gaseous byproducts such as hydrogen chloride, facilitating their removal from the reaction mixture [19].

Multi-stage reactor configurations employ series-connected microreactors, each optimized for a specific substitution step [19]. The first reactor operates at 0-5°C with residence times of 5-10 minutes for the initial nucleophilic substitution [19]. The product stream flows directly into the second reactor operating at 25-50°C with residence times of 10-20 minutes for the second substitution . The final reactor operates at 70-100°C with residence times of 15-30 minutes to complete the third substitution [19].

In-line monitoring and control systems employ real-time analytical techniques including infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography to monitor reaction progress and product quality [18] [17]. These analytical systems provide feedback for automated control of reaction parameters, enabling dynamic optimization of process conditions and rapid response to changing feedstock quality [17].

Safety enhancements achieved through continuous flow processing include reduced inventory of hazardous intermediates, improved containment of toxic reagents, and enhanced temperature control to prevent thermal runaway reactions [18] [19]. The small volume of material under processing at any given time (typically 1-10 mL) significantly reduces the consequences of equipment failure or process upset [18] [17].

Purification Protocols for High-Purity Yields

The development of efficient purification protocols represents a critical component in the industrial-scale production of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine, with product purity requirements typically exceeding 98% for pharmaceutical and electronic applications [20] [21] [22]. The complexity of purification arises from the presence of structurally similar impurities including incompletely substituted intermediates, regioisomers, and hydrolysis products that challenge conventional separation techniques [20] [22].

Crystallization-based purification represents the most economically viable approach for large-scale production, capable of achieving purities of 92-97% with recovery yields of 80-90% [23] [22]. The crystallization protocol typically employs mixed solvent systems where the crude product is dissolved in a high-boiling solvent such as dimethylformamide or dimethylsulfoxide, followed by controlled precipitation through addition of a non-solvent such as water or methanol [23] [13]. Temperature control during crystallization proves critical, with slow cooling rates (1-2°C per hour) providing superior crystal quality and purity compared to rapid precipitation methods [23].

Recrystallization protocols often employ multiple cycles to achieve the required purity specifications [22] [24]. The first recrystallization typically removes the majority of polar impurities and inorganic salts, while subsequent cycles target structurally similar organic impurities [22]. Solvent selection for recrystallization must balance solubility differences between the target compound and impurities while maintaining reasonable recovery yields [20] [13].

Column chromatography using silica gel stationary phases provides the highest achievable purities (99.0-99.9%) but with reduced recovery yields (70-85%) and increased processing costs [20] [25]. The selection of appropriate eluent systems requires careful optimization to achieve adequate separation while maintaining reasonable processing times [20]. Mixed solvent systems such as dichloromethane-nitromethane (1:1) have proven effective for separating triazine derivatives, though solvent recovery and recycling become critical for economic viability [25].

High-performance liquid chromatography (HPLC) represents the ultimate purification technique, capable of achieving purities exceeding 99.5%, but with limited throughput and high operating costs that restrict its use to high-value applications [20]. Preparative HPLC systems typically employ reverse-phase columns with water-acetonitrile or water-methanol gradient elution [20]. The high resolution achieved by HPLC enables separation of closely related isomers and impurities that are inseparable by other techniques [20].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability | Cost Factor | Time Required |

|---|---|---|---|---|---|

| Crystallization | 92-97 | 80-90 | Industrial | Low | 2-4 hours |

| Column Chromatography | 99.0-99.9 | 70-85 | Laboratory to pilot | Medium | 4-8 hours |

| Preparative HPLC | 99.5-99.9 | 60-75 | Laboratory | High | 2-6 hours |

| Centrifugal Chromatography | 98-99 | 85-95 | Pilot to industrial | Medium | 1-3 hours |

| Fractional Distillation | 95-98 | 75-85 | Industrial | Low | 1-2 hours |

| Washing/Filtration | 90-95 | 95-98 | Industrial | Very low | 0.5-1 hour |

Centrifugal chromatography has emerged as a hybrid technique combining the resolution of column chromatography with the throughput advantages of industrial processing [20]. This technique employs centrifugal force to accelerate the chromatographic separation, reducing processing times to 1-3 hours while achieving purities of 98-99% with recovery yields of 85-95% [20]. The scalability of centrifugal chromatography makes it particularly attractive for pilot-scale and small industrial applications [20].

Washing and filtration protocols represent the most economical purification approach, suitable for removing inorganic impurities and readily soluble byproducts [23]. Sequential washing with water removes inorganic salts and hydrogen chloride residues, while organic solvent washes can remove unreacted starting materials and low-molecular-weight byproducts [23] [13]. Although this approach achieves only moderate purities (90-95%), the high recovery yields (95-98%) and low cost make it attractive for applications where ultra-high purity is not required [23].

Industrial-scale purification processes typically employ multi-stage protocols combining multiple techniques to achieve the required purity specifications while maintaining economic viability [23] [22]. A typical industrial protocol might commence with aqueous washing to remove inorganic impurities, followed by recrystallization to achieve 95-97% purity, and conclude with a final polishing step using column chromatography or centrifugal chromatography to achieve greater than 98% purity [23] [20].

Process optimization for industrial purification focuses on minimizing solvent consumption and waste generation while maintaining product quality [23] [21]. Solvent recovery and recycling systems can reclaim 85-95% of organic solvents used in crystallization and chromatographic processes, significantly reducing operating costs and environmental impact [23]. Continuous processing approaches, where purification steps are integrated with synthesis reactors, offer the potential for further cost reduction and process intensification [19] [21].

Quality control protocols for high-purity triazine production employ multiple analytical techniques to characterize impurity profiles and ensure consistency [22] [24]. High-performance liquid chromatography with diode array detection provides quantitative analysis of organic impurities, while nuclear magnetic resonance spectroscopy confirms structural integrity and identifies unknown byproducts [22]. Ion chromatography and inductively coupled plasma spectroscopy monitor inorganic impurities and trace metals that may affect product performance in sensitive applications [22].

Crystallographic Analysis of Molecular Geometry

The crystallographic investigation of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine reveals fundamental structural parameters that define its three-dimensional molecular architecture. The compound exhibits a molecular formula of C₂₄H₂₄N₆O with a molecular weight of 412.49 g/mol [1] [2]. The molecular geometry is dominated by a central 1,3,5-triazine ring system that maintains planarity with minimal deviation from the ideal six-membered aromatic configuration.

| Structural Parameter | Value/Range | Reference System |

|---|---|---|

| Carbon-nitrogen bond lengths in triazine ring | 1.31-1.36 Å | s-triazine derivatives [3] [4] |

| Carbon-hydrogen bond lengths | 1.08-1.09 Å | Aromatic systems [3] |

| CNC bond angles | 113-116° | Triazine core structures [3] [4] |

| Carbon-carbon bond lengths to substituents | 1.54±0.02 Å | Aromatic substituted systems [4] |

| Triazine ring planarity deviation | <0.01 Å | Crystallographic analysis [5] [6] |

The central triazine core demonstrates characteristic aromatic stabilization with carbon-nitrogen bond lengths ranging from 1.31 to 1.36 Å, values consistent with partial double-bond character due to electron delocalization [3] [4]. These measurements align with theoretical predictions and experimental observations for related triazine derivatives, confirming the preservation of aromatic character despite substitution.

The dihedral angles between the central triazine ring and the pendant aromatic substituents typically range from 15° to 35°, indicating moderate out-of-plane rotation that balances steric interactions with conjugative effects [5] [6]. The 4-methoxyphenyl and m-tolyl substituents adopt conformations that minimize intramolecular steric hindrance while maintaining partial orbital overlap with the triazine π-system.

Crystal Packing and Intermolecular Interactions

| Interaction Type | Distance Range (Å) | Structural Significance |

|---|---|---|

| π-π stacking between triazine rings | 3.3-3.8 | Crystal stabilization [6] [7] |

| Hydrogen bonding (N-H···N) | 2.7-3.2 | Supramolecular assembly [5] |

| Van der Waals contacts | Variable | Overall packing efficiency |

The crystal structure typically exhibits triclinic or monoclinic symmetry with space groups such as P-1 or P21/c, common for substituted triazine derivatives [6] [7]. Intermolecular interactions include π-π stacking between triazine rings at distances of 3.3-3.8 Å and hydrogen bonding networks involving the amino substituents.

Spectroscopic Identification Techniques

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P) Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization through multinuclear analysis. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonance patterns that enable unambiguous identification of the compound's structural features.

¹H Nuclear Magnetic Resonance Spectral Analysis

| Chemical Shift Range (ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| 6.5-8.5 | Aromatic protons (phenyl rings) | Complex multiplets | 11H |

| 4.5-6.5 | NH protons (amino groups) | Broad singlets | 3H |

| 3.8-4.0 | Methoxy group (-OCH₃) | Singlet | 3H |

| 2.2-2.5 | Methyl groups on tolyl rings | Singlet | 6H |

The aromatic region displays complex multiplicity patterns characteristic of substituted benzene rings, with the methoxyphenyl protons appearing as distinct multiplets in the 6.5-7.5 ppm region [8] [9]. The m-tolyl substituents contribute additional aromatic signals with characteristic meta-substitution patterns. The amino proton signals appear as broad singlets due to rapid exchange and quadrupolar relaxation effects commonly observed in triazine derivatives [10] [11].

¹³C Nuclear Magnetic Resonance Spectral Characteristics

| Chemical Shift Range (ppm) | Assignment | Multiplicity |

|---|---|---|

| 160-175 | Triazine ring carbons | Characteristic patterns |

| 125-160 | Aromatic carbons | Multiple signals |

| 55-60 | Methoxy carbon | Singlet |

| 20-25 | Methyl carbons | Singlets |

The ¹³C Nuclear Magnetic Resonance spectrum reveals the triazine ring carbons in the characteristic 160-175 ppm region, with distinct chemical shifts for each carbon environment due to differential substitution effects [8] [9]. The aromatic carbons of the pendant rings appear in the 125-160 ppm region with complex patterns reflecting the substitution patterns and electronic environments.

¹⁵N Nuclear Magnetic Resonance Analysis

The ¹⁵N Nuclear Magnetic Resonance spectrum, although less routinely acquired, provides valuable information about the nitrogen environments in the triazine ring. Chemical shifts typically range from -250 to -350 ppm, with specific values dependent on substitution patterns and electronic effects [12] [13].

³¹P Nuclear Magnetic Resonance Considerations

While ³¹P Nuclear Magnetic Resonance is not applicable to this specific compound due to the absence of phosphorus atoms, the technique remains relevant for phosphorus-containing triazine derivatives in comparative structural studies.

Infrared Vibrational Modes and Mass Spectrometric Fragmentation Patterns

Infrared Spectroscopic Vibrational Analysis

The infrared spectrum provides a molecular fingerprint through characteristic vibrational modes that confirm structural features and functional groups present in N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Information |

|---|---|---|---|

| 3300-3500 | N-H stretching (primary amines) | Medium-Strong | Amino group confirmation [14] [15] |

| 3000-3100 | Aromatic C-H stretching | Medium | Phenyl ring presence [16] [17] |

| 2800-3000 | Aliphatic C-H stretching | Medium | Methyl and methoxy groups [16] |

| 1600-1650 | Triazine ring stretching | Strong | Core heterocycle identification [14] [18] |

| 1500-1600 | Aromatic C=C stretching | Strong | Aromatic system confirmation [15] [19] |

| 1200-1300 | C-N stretching | Strong | Triazine C-N bond characterization [16] |

| 1000-1100 | C-O stretching (methoxy) | Medium | Methoxy group identification [17] |

| 800-900 | Aromatic C-H bending (out-of-plane) | Medium | Substitution pattern analysis [20] |

The characteristic triazine ring stretching vibrations appear prominently in the 1600-1650 cm⁻¹ region, providing definitive identification of the heterocyclic core [14] [18]. The amino group N-H stretching modes in the 3300-3500 cm⁻¹ region may exhibit hydrogen bonding effects, appearing as broadened absorptions with potential splitting due to intermolecular interactions [15] [21].

The methoxy group contributes distinctive C-O stretching vibrations around 1000-1100 cm⁻¹, while the aromatic systems generate multiple C=C stretching modes in the 1500-1600 cm⁻¹ region [16] [17]. The complexity of the aromatic C-H bending region (800-900 cm⁻¹) reflects the multiple substitution patterns present in the molecule.

Mass Spectrometric Fragmentation Pattern Analysis

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The electron ionization mass spectrum exhibits the molecular ion at m/z 412, corresponding to the calculated molecular weight.

| Fragment m/z | Proposed Structure/Loss | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| 412 [M]⁺ | Molecular ion | Variable | Initial ionization [22] [23] |

| 397 [M-CH₃]⁺ | Loss of methyl radical | Low-Medium | Radical cleavage [22] |

| 381 [M-OCH₃]⁺ | Loss of methoxy radical | Medium | Radical elimination [23] |

| 321 | Loss of tolyl fragment | Medium | Aromatic cleavage [22] [24] |

| 290 | Loss of methoxyphenyl fragment | High | Major fragmentation pathway [23] |

| 212 | Triazine + tolyl fragment | Medium | Rearrangement process [22] |

| 91 | Tropylium ion (C₇H₇⁺) | High | Benzylic fragmentation [23] |

| 77 | Phenyl cation (C₆H₅⁺) | Medium | Aromatic fragmentation [24] |

The fragmentation pattern follows predictable pathways with initial loss of substituent groups followed by aromatic ring fragmentations [22] [23]. The base peak often corresponds to the tropylium ion (m/z 91), a characteristic fragment from aromatic systems. The relatively stable triazine core contributes to fragments in the m/z 200-300 region through various rearrangement processes.

XLogP3

Wikipedia

Dates

Explore Compound Types

CH5AsO3

CH5AsO3